molecular formula C18H20N2O3S B11035683 [2-(Ethylsulfanyl)phenyl][4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone

[2-(Ethylsulfanyl)phenyl][4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone

Cat. No.: B11035683
M. Wt: 344.4 g/mol
InChI Key: MBQCTMPLGWZFJT-UHFFFAOYSA-N
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Description

[2-(Ethylsulfanyl)phenyl][4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone is a complex organic compound that features a combination of phenyl, furan, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Ethylsulfanyl)phenyl][4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the phenyl and furan intermediates, followed by their coupling with piperazine under specific conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Industrial production often requires optimization of reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

[2-(Ethylsulfanyl)phenyl][4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [2-(Ethylsulfanyl)phenyl][4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biology, this compound may be used as a probe to study biological processes. Its interactions with biological molecules can provide insights into cellular mechanisms and pathways.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique combination of functional groups allows for the design of materials with tailored characteristics.

Mechanism of Action

The mechanism of action of [2-(Ethylsulfanyl)phenyl][4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to specific effects. The exact mechanism depends on the context in which the compound is used, such as its role in a biological system or its function in a chemical reaction.

Comparison with Similar Compounds

Similar Compounds

    [2-(Ethylsulfanyl)phenyl][4-(2-fluorophenyl)piperazin-1-yl]methanone: This compound has a similar structure but features a fluorophenyl group instead of a furan group.

    [2-(Ethylsulfanyl)phenyl][4-(4-fluorophenyl)-1-piperazinyl]methanone: This compound also has a similar structure but with a different substitution pattern on the phenyl ring.

Uniqueness

The uniqueness of [2-(Ethylsulfanyl)phenyl][4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone lies in its combination of functional groups, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C18H20N2O3S

Molecular Weight

344.4 g/mol

IUPAC Name

(2-ethylsulfanylphenyl)-[4-(furan-2-carbonyl)piperazin-1-yl]methanone

InChI

InChI=1S/C18H20N2O3S/c1-2-24-16-8-4-3-6-14(16)17(21)19-9-11-20(12-10-19)18(22)15-7-5-13-23-15/h3-8,13H,2,9-12H2,1H3

InChI Key

MBQCTMPLGWZFJT-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3=CC=CO3

Origin of Product

United States

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